molecular formula C22H20O10 B1147101 Formononetin-B-D-glucuronide sodium salt CAS No. 18524-03-3

Formononetin-B-D-glucuronide sodium salt

Cat. No.: B1147101
CAS No.: 18524-03-3
M. Wt: 444.4 g/mol
InChI Key: UMBVLOHYPOQARY-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formononetin-B-D-glucuronide sodium salt is a synthetic compound derived from formononetin, an isoflavone found naturally in various plant species such as Astragalus mongholicus and Trifolium pratense. This compound is known for its bioactive properties and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formononetin-B-D-glucuronide sodium salt is synthesized through a series of chemical reactions involving formononetin and glucuronic acid. The process typically involves the following steps:

    Activation of Glucuronic Acid: Glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated glucuronic acid is then coupled with formononetin under mild conditions to form the glucuronide conjugate.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure formononetin-B-D-glucuronide.

    Sodium Salt Formation: The purified glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Formononetin-B-D-glucuronide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of formononetin-B-D-glucuronide.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted glucuronide derivatives.

Scientific Research Applications

Formononetin-B-D-glucuronide sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligosaccharides and polysaccharides.

    Biology: Acts as an inhibitor of human DNA polymerase alpha, which is crucial in the study of viral replication, including human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV1).

    Medicine: Investigated for its potential in treating estrogen-related disorders and osteoporosis.

    Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals

Mechanism of Action

Formononetin-B-D-glucuronide sodium salt exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Formononetin-B-D-glucuronide sodium salt is unique compared to other similar compounds due to its specific bioactive properties and applications. Some similar compounds include:

Properties

CAS No.

18524-03-3

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1

InChI Key

UMBVLOHYPOQARY-SXFAUFNYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid;  3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid;  Formononetin Glucuronide;  Formononetin-7-O-Glucuronide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.